

# Molecular structure and formula of 4-Fluoro-2-nitrobenzotrifluoride

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## Compound of Interest

Compound Name: 4-Fluoro-2-nitrobenzotrifluoride

Cat. No.: B069125

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## An In-Depth Technical Guide to 4-Fluoro-2-nitrobenzotrifluoride

For Researchers, Scientists, and Drug Development Professionals

### Introduction

**4-Fluoro-2-nitrobenzotrifluoride**, systematically named 1-Fluoro-2-nitro-4-(trifluoromethyl)benzene, is a fluorinated aromatic compound of significant interest in the fields of medicinal chemistry, agrochemical synthesis, and materials science. Its unique molecular architecture, featuring a trifluoromethyl group, a nitro group, and a fluorine atom on a benzene ring, imparts distinct physicochemical properties that make it a versatile building block for the synthesis of more complex molecules.<sup>[1]</sup> The presence of fluorine and trifluoromethyl groups can enhance the metabolic stability, lipophilicity, and binding affinity of derivative compounds, making this scaffold particularly attractive for the design of novel therapeutic agents and other advanced materials.<sup>[2]</sup>

This technical guide provides a comprehensive overview of the molecular structure, formula, and properties of **4-Fluoro-2-nitrobenzotrifluoride**. It also details experimental protocols for its analysis and its role as a synthetic intermediate.

### Molecular Structure and Formula

The molecular structure of **4-Fluoro-2-nitrobenzotrifluoride** is characterized by a benzene ring substituted with a fluorine atom at position 4, a nitro group at position 2, and a trifluoromethyl group at position 1.

Molecular Formula:  $C_7H_3F_4NO_2$ [\[3\]](#)

Chemical Identifiers:

Identifier	Value
CAS Number	367-86-2 <a href="#">[3]</a>
IUPAC Name	1-Fluoro-2-nitro-4-(trifluoromethyl)benzene <a href="#">[1]</a>
Synonyms	4-Fluoro-3-nitrobenzotrifluoride, 3-Nitro- $\alpha,\alpha,\alpha$ -4-tetrafluorotoluene, 4, $\alpha,\alpha,\alpha$ -Tetrafluoro-3-nitrotoluene <a href="#">[3]</a>
InChI	1S/C7H3F4NO2/c8-5-2-1-4(7(9,10)11)3-6(5)12(13)14/h1-3H <a href="#">[3]</a>
InChIKey	HLDFCCHSOZWKAA-UHFFFAOYSA-N <a href="#">[3]</a>
SMILES	O=--INVALID-LINK--c1cc(ccc1F)C(F)(F)F <a href="#">[3]</a>

## Physicochemical Properties

The physical and chemical properties of **4-Fluoro-2-nitrobenzotrifluoride** are summarized in the table below.

Property	Value
Molecular Weight	209.10 g/mol [3]
Appearance	Clear yellow to orange liquid[1]
Density	1.494 g/mL at 25 °C (lit.)[3]
Boiling Point	92 °C at 15 mmHg (lit.)[3]
Refractive Index	n <sub>20/D</sub> 1.462 (lit.)[3]
Flash Point	33 °C (closed cup)[3]
Assay	≥96.0% (GC)[1]

## Spectroscopic Data

Spectroscopic analysis is crucial for the identification and characterization of **4-Fluoro-2-nitrobenzotrifluoride**. Below are typical spectroscopic data for this compound.

<sup>1</sup>H NMR (Proton Nuclear Magnetic Resonance): The <sup>1</sup>H NMR spectrum of nitrobenzene derivatives typically shows signals for the aromatic protons in the range of 7.5-8.3 ppm. The electron-withdrawing nitro group causes the ortho and para protons to be the most deshielded. [2]

<sup>13</sup>C NMR (Carbon-13 Nuclear Magnetic Resonance): The <sup>13</sup>C NMR spectrum of nitrobenzene shows signals for the aromatic carbons, with the ipso-carbon (the carbon attached to the nitro group) being the most deshielded, followed by the para, meta, and then ortho carbons.[2]

Mass Spectrometry (MS): Mass spectrometry data can be used to confirm the molecular weight of the compound.

Infrared Spectroscopy (IR): The IR spectrum will show characteristic absorption bands for the C-F, C-NO<sub>2</sub>, and aromatic C-H and C=C bonds.

## Experimental Protocols

### Synthesis of 4-Fluoro-2-nitrobenzotrifluoride

While a specific, detailed, step-by-step protocol for the laboratory synthesis of **4-Fluoro-2-nitrobenzotrifluoride** is not readily available in the searched literature, a general approach involves the nitration of a suitable fluorinated benzotrifluoride precursor. A representative procedure for the nitration of a similar compound, 2-Bromo-5-fluorobenzotrifluoride, is described in a patent, which can be adapted.[\[4\]](#)

#### General Nitration Procedure:

- Dissolve the starting material (e.g., 4-fluorobenzotrifluoride) in a suitable solvent such as dichloromethane.
- Add a nitrating agent, such as a mixture of concentrated nitric acid and concentrated sulfuric acid, or potassium nitrate in sulfuric acid, dropwise to the solution while maintaining a controlled temperature (typically between -5 to 10 °C) with gentle cooling.[\[5\]](#)
- After the addition is complete, stir the reaction mixture at a controlled temperature for a specified period (e.g., 2-5 hours).[\[5\]](#)
- The reaction may then be allowed to warm to a higher temperature (e.g., 15-70 °C) and stirred for an additional period to ensure complete reaction.[\[5\]](#)
- Upon completion, the reaction mixture is worked up. This typically involves separating the organic layer, washing it with a saturated aqueous solution of a weak base (e.g., sodium bicarbonate) and then with water.
- The organic layer is then dried over an anhydrous drying agent (e.g., MgSO<sub>4</sub>), filtered, and the solvent is removed under reduced pressure to yield the crude product.
- The crude product can be purified by techniques such as distillation or column chromatography.

## NMR Spectroscopy

A general protocol for obtaining <sup>1</sup>H and <sup>13</sup>C NMR spectra is provided below.[\[6\]](#)

#### Sample Preparation:

- Dissolve a small amount of the sample (typically 5-10 mg) in a suitable deuterated solvent (e.g.,  $\text{CDCl}_3$ ) in an NMR tube.

#### $^1\text{H}$ NMR Acquisition:

- Record the spectrum on a 400 MHz or higher field NMR spectrometer.
- Report chemical shifts in parts per million (ppm) downfield from an internal standard, such as tetramethylsilane (TMS).
- Report coupling constants in Hertz (Hz).

#### $^{13}\text{C}$ NMR Acquisition:

- Record the spectrum on a 100 MHz or higher field NMR spectrometer.
- Report chemical shifts in ppm relative to the solvent peak (e.g., the center of the triplet for  $\text{CDCl}_3$  at 77.16 ppm).
- Proton decoupling is typically used to simplify the spectrum.

## Applications in Research and Development

**4-Fluoro-2-nitrobenzotrifluoride** is a valuable intermediate in the synthesis of various organic molecules.

- **Derivatization Reagent:** It is used as a pre-column derivatization reagent for the HPLC analysis of polyamines with UV/VIS spectrophotometric detection.<sup>[3]</sup>
- **Synthesis of Pharmaceuticals and Agrochemicals:** This compound serves as a building block in the synthesis of more complex molecules with potential biological activity.<sup>[7]</sup> The presence of the fluorinated substituents can enhance the pharmacological properties of the final products.<sup>[8]</sup>
- **Materials Science:** It is used in the development of advanced materials like polymers and coatings that require high chemical resistance and thermal stability.<sup>[7]</sup>

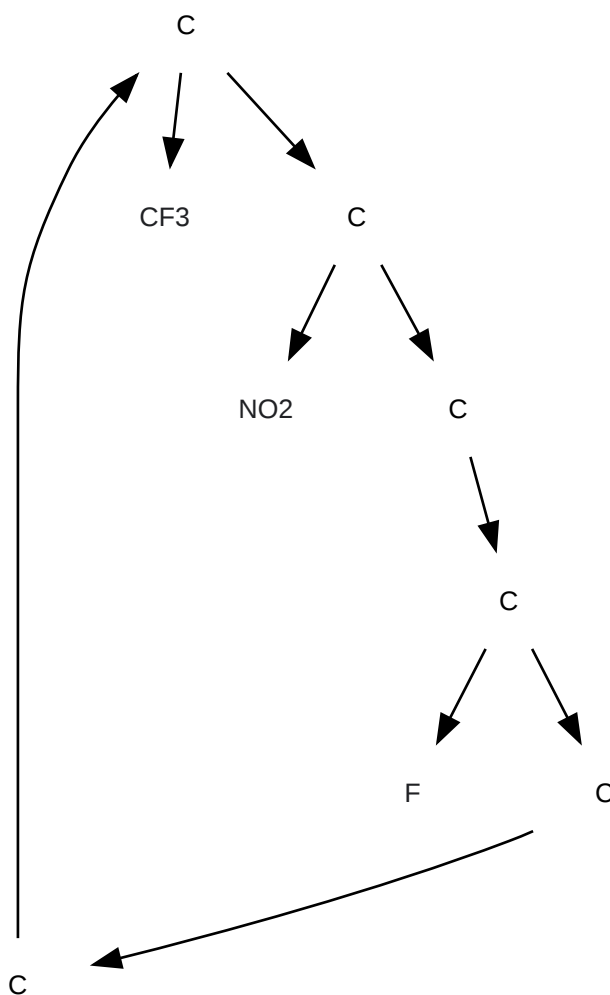
## Signaling Pathways and Biological Activity

Currently, there is no specific information available in the searched literature detailing the direct interaction of **4-Fluoro-2-nitrobenzotrifluoride** with any known biological signaling pathways. Its primary role in drug discovery appears to be as a scaffold or building block for the synthesis of more complex, biologically active molecules. The biological activity of these resulting molecules would be dependent on their overall structure and how they interact with specific biological targets.

## Visualizations

### Molecular Structure of 4-Fluoro-2-nitrobenzotrifluoride

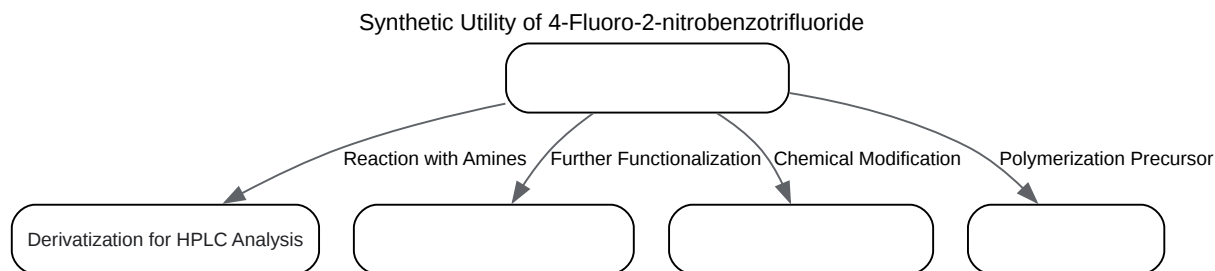
## Molecular Structure of 4-Fluoro-2-nitrobenzotrifluoride



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Caption: 2D representation of the molecular structure of **4-Fluoro-2-nitrobenzotrifluoride**.

## Synthetic Utility of 4-Fluoro-2-nitrobenzotrifluoride



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